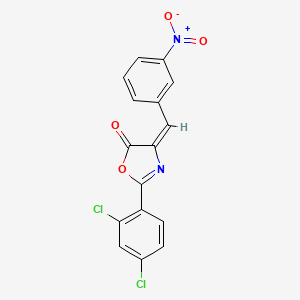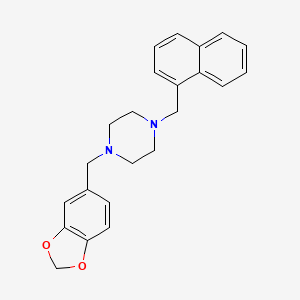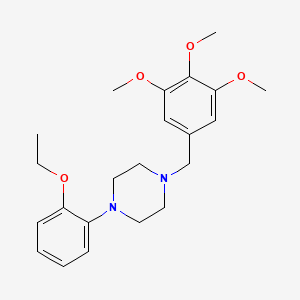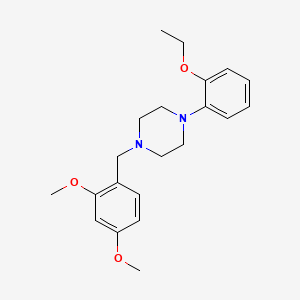![molecular formula C24H25ClN2O2 B3452980 1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3452980.png)
1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine
Übersicht
Beschreibung
1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression, anxiety, and insomnia. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone works by increasing the levels of serotonin in the brain, which helps to regulate mood, sleep, and appetite.
Wirkmechanismus
1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine works by blocking the reuptake of serotonin in the brain, which increases the levels of this neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which further enhances its effects on serotonin levels. The increased levels of serotonin help to regulate mood, sleep, and appetite, which are all affected in depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to reduce the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. This results in a decrease in heart rate and blood pressure, which can be beneficial for patients with anxiety disorders. This compound has also been found to increase the levels of certain hormones such as prolactin and cortisol, which are involved in stress response and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-established mechanism of action and has been extensively studied for its therapeutic effects. However, this compound also has some limitations. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in the body. It also has several potential side effects, including dizziness, drowsiness, and nausea, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in treating other psychiatric disorders such as bipolar disorder, PTSD, and OCD. Another area of research is the development of new SARIs that may have improved efficacy and fewer side effects than this compound. Additionally, research is needed to better understand the long-term effects of this compound use and its potential for abuse.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its therapeutic effects in treating depression, anxiety, and insomnia. It has also been investigated for its potential use in treating other psychiatric disorders such as bipolar disorder, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD). This compound has been shown to be effective in reducing symptoms of depression and anxiety in both adults and children. It has also been found to improve sleep quality and reduce the time it takes to fall asleep.
Eigenschaften
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-28-22-11-7-21(8-12-22)27-15-13-26(14-16-27)18-19-3-2-4-24(17-19)29-23-9-5-20(25)6-10-23/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCQYBWYIYKNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B3452899.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3452915.png)
![4-{[2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3452920.png)
![4-[1-(4-methoxyphenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B3452937.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3452941.png)

![2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3452949.png)

![4-[3-(benzyloxy)phenyl]-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3452951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B3452959.png)


![1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3452974.png)
